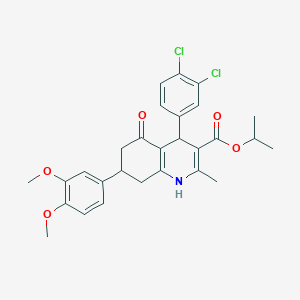
Propan-2-yl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3,4-diclorofenil)-7-(3,4-dimetoxi fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo es un compuesto orgánico complejo que pertenece a la clase de hexahidroquinolinas. Este compuesto se caracteriza por su estructura única, que incluye grupos diclorofenilo y dimetoxi fenilo, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(3,4-diclorofenil)-7-(3,4-dimetoxi fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo normalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de aldehídos apropiados con aminas y cetonas en condiciones controladas. La reacción a menudo requiere catalizadores como ácidos o bases para facilitar la formación del anillo hexahidroquinolínico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores de lotes a gran escala donde las condiciones de reacción se controlan meticulosamente para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación como la recristalización y la cromatografía es esencial para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3,4-diclorofenil)-7-(3,4-dimetoxi fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede reducir los grupos cetónicos a alcoholes.
Sustitución: Los átomos de halógeno en el compuesto pueden ser sustituidos por otros grupos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas, disolventes y catalizadores específicos para impulsar las reacciones de manera eficiente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El 4-(3,4-diclorofenil)-7-(3,4-dimetoxi fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de hexahidroquinolina con diferentes sustituyentes en los anillos fenilo.
Unicidad
Lo que diferencia al 4-(3,4-diclorofenil)-7-(3,4-dimetoxi fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propano-2-ilo es su combinación específica de grupos diclorofenilo y dimetoxi fenilo, que confieren propiedades químicas y biológicas únicas.
Propiedades
Fórmula molecular |
C28H29Cl2NO5 |
|---|---|
Peso molecular |
530.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29Cl2NO5/c1-14(2)36-28(33)25-15(3)31-21-11-18(16-7-9-23(34-4)24(13-16)35-5)12-22(32)27(21)26(25)17-6-8-19(29)20(30)10-17/h6-10,13-14,18,26,31H,11-12H2,1-5H3 |
Clave InChI |
DTPBUWPSMBVQCP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















